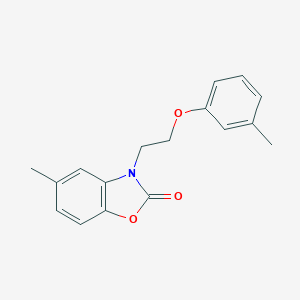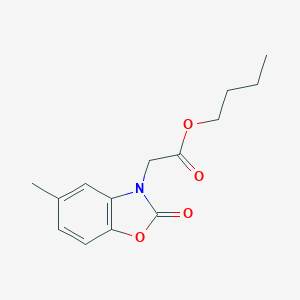![molecular formula C19H24N2O3S B285822 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide](/img/structure/B285822.png)
6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide, also known as MSNH, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.48 g/mol.
Wirkmechanismus
The mechanism of action of 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to activate PPAR-γ, a receptor that regulates glucose and lipid metabolism. 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide has also been shown to modulate the activity of certain cytokines and chemokines, which are involved in the immune response.
Biochemical and Physiological Effects:
6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide is also stable under a wide range of conditions, which makes it easy to handle and store. However, 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain assays. In addition, 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for the study of 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide. One direction is to further investigate its mechanism of action and its effects on different biological systems. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide could also be used as a tool for studying the immune system and other biological processes. Finally, more research is needed to establish the safety and efficacy of 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide in humans, which could lead to its development as a new drug or therapy.
Synthesemethoden
The synthesis of 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide involves the reaction of 4-methylbenzenesulfonyl chloride with N-phenylhexanamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide. This synthesis method has been reported in several scientific publications and has been optimized to yield high purity 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide with good yields.
Wissenschaftliche Forschungsanwendungen
6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide has also been shown to modulate the immune system and improve cognitive function. These properties make 6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide a promising candidate for the development of new drugs and therapies.
Eigenschaften
Molekularformel |
C19H24N2O3S |
|---|---|
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
6-[(4-methylphenyl)sulfonylamino]-N-phenylhexanamide |
InChI |
InChI=1S/C19H24N2O3S/c1-16-11-13-18(14-12-16)25(23,24)20-15-7-3-6-10-19(22)21-17-8-4-2-5-9-17/h2,4-5,8-9,11-14,20H,3,6-7,10,15H2,1H3,(H,21,22) |
InChI-Schlüssel |
JOHDESUMBPBBRB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-3H-benzooxazol-2-one](/img/structure/B285743.png)




![N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea](/img/structure/B285761.png)
![N-(5-{[(3,4-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B285762.png)
![7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B285806.png)
![2-chloro-6,7-dimethoxy-3-[3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B285812.png)
![N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285819.png)
![N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285821.png)
![4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B285824.png)
![N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide](/img/structure/B285825.png)
